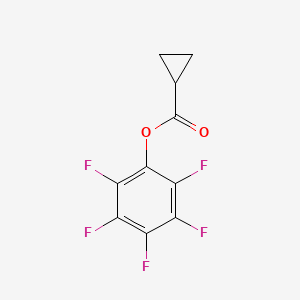

Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester

Description

Cyclopropanecarboxylic acid, 2,3,4,5,6-pentafluorophenylester (hereafter referred to by its full IUPAC name) is a fluorinated ester derivative of cyclopropanecarboxylic acid. The compound features a cyclopropane ring fused to a carboxylic acid group, which is esterified with a pentafluorophenyl moiety. This structural combination imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in applications requiring electron-deficient aromatic systems or stabilized intermediates.

Properties

Molecular Formula |

C10H5F5O2 |

|---|---|

Molecular Weight |

252.14 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) cyclopropanecarboxylate |

InChI |

InChI=1S/C10H5F5O2/c11-4-5(12)7(14)9(8(15)6(4)13)17-10(16)3-1-2-3/h3H,1-2H2 |

InChI Key |

KHGQSGWCGKAYQT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Typical Protocol:

- Dissolve cyclopropanecarboxylic acid (1 eq) and pentafluorophenol (1.2 eq) in anhydrous dichloromethane.

- Cool to 0°C, add DIC (1.1 eq) dropwise, and stir for 2 hours.

- Warm to room temperature and stir overnight.

- Filter precipitated urea byproduct and concentrate the solution.

- Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 80–90%

Advantages : Minimal epimerization of the cyclopropane ring and scalability to multi-gram quantities.

Mechanistic notes : DMAP accelerates the formation of the reactive O-acylisourea intermediate, which is attacked by pentafluorophenol to release the ester and N,N'-diisopropylurea.

Acyl Chloride Intermediate Route

Activation of cyclopropanecarboxylic acid as its acyl chloride prior to esterification avoids equilibrium limitations. The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate cyclopropanecarbonyl chloride, which reacts with pentafluorophenol in the presence of a base (e.g., triethylamine).

Procedure:

- Add SOCl₂ (1.5 eq) to cyclopropanecarboxylic acid in anhydrous dichloromethane at 0°C.

- Reflux for 2 hours, then evaporate excess SOCl₂ under reduced pressure.

- Dissolve the acyl chloride in dichloromethane, add pentafluorophenol (1.1 eq) and triethylamine (2 eq), and stir for 4 hours.

- Quench with water, extract, and purify.

Yield : 70–85%

Challenges : Acyl chlorides are moisture-sensitive, requiring strict anhydrous conditions. Side products like acid anhydrides may form if stoichiometry is imprecise.

Silver-Catalyzed Cyclopropanation Followed by Esterification

Recent advances employ silver catalysts to construct the cyclopropane ring and introduce the ester group in tandem. For instance, silver triflate (AgOTf) catalyzes the reaction of epoxides with trifluoromethyl N-triftosylhydrazones to form cyclopropanes, which are subsequently esterified with pentafluorophenol.

Example :

- Treat styrene oxide with AgOTf (5 mol%) and trifluoromethyl N-triftosylhydrazone (2 eq) in dichloromethane at 60°C for 12 hours to yield trifluoromethylcyclopropane.

- Esterify the cyclopropanecarboxylic acid intermediate using DIC/pentafluorophenol as described above.

Overall yield : 50–60% (two steps)

Advantage : Enables access to stereodefined cyclopropanes, critical for bioactive derivatives.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Direct Esterification | 65–75 | 110–140°C | Moderate | Low |

| Carbodiimide Coupling | 80–90 | 0–25°C | High | High |

| Acyl Chloride Route | 70–85 | 0–40°C | Moderate | Moderate |

| Silver-Catalyzed Tandem | 50–60 | 60°C | Low | High |

Key observations :

- Carbodiimide coupling offers the best balance of yield and practicality.

- Silver-catalyzed methods are optimal for stereospecific applications but require complex setups.

- Direct esterification is cost-effective but less efficient for sensitive substrates.

Troubleshooting and Optimization

- Low yields in carbodiimide reactions : Ensure anhydrous conditions and stoichiometric DMAP (5–10 mol%) to suppress urea byproduct formation.

- Ring-opening side reactions : Avoid prolonged heating in acidic or basic media to preserve cyclopropane integrity.

- Purification challenges : Use flash chromatography with gradients of hexane/ethyl acetate (9:1 to 4:1) to separate the ester from unreacted pentafluorophenol.

Chemical Reactions Analysis

Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyclopropanecarboxylic acid and 2,3,4,5,6-pentafluorophenol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentafluorophenyl group can be replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the cyclopropane ring and ester functionalities can be targeted under appropriate conditions.

Scientific Research Applications

Chemical Synthesis

Versatile Intermediate

The compound serves as a versatile intermediate in organic synthesis due to its reactive pentafluorophenyl ester group. It can be synthesized on a gram to kilogram scale efficiently and is stable for storage and handling . The pentafluorophenyl ester can undergo nucleophilic substitution reactions with alcohols and amines to produce functionalized cyclic carbonates .

Table 1: Reactivity and Functionalization of Pentafluorophenyl Ester

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reaction with alcohols/amines | Formation of functionalized cyclic carbonates |

| Ring-opening Reactions | Undergoes transformations due to ring strain | Introduction of diverse functional groups |

Pharmaceutical Applications

Potential Prodrugs

Esters of cyclopropanecarboxylic acid have been investigated as potential prodrugs. They exhibit significant stability under hydrolytic conditions compared to their non-fluorinated counterparts . For instance, the half-life of cyclopropane analogs was found to exceed 300 hours under specific conditions, suggesting their utility in drug formulation where stability is critical .

Case Study: Anti-Cancer Activity

Research has indicated that cyclopropane derivatives exhibit anti-cancer properties. Compounds derived from cyclopropanecarboxylic acid have shown efficacy against various cancers, including solid tumors and leukemias. The structural modifications provided by the pentafluorophenyl group enhance the biological activity of these compounds .

Agricultural Applications

Insecticides and Acaricides

Cyclopropanecarboxylic acid derivatives are being explored for their use in developing insecticides and acaricides. The compounds demonstrate improved efficacy against pests compared to traditional agents . The unique properties of the cyclopropane framework contribute to their effectiveness in pest management strategies.

Table 2: Agricultural Efficacy of Cyclopropanecarboxylic Acid Derivatives

| Compound Type | Target Pests | Efficacy Comparison |

|---|---|---|

| Insecticides | Various agricultural pests | Higher effectiveness than non-fluorinated counterparts |

| Acaricides | Veterinary ectoparasites | Enhanced action against ticks and larvae |

Material Science

Polymer Synthesis

The incorporation of cyclopropanecarboxylic acid esters into polymer matrices has been explored for creating advanced materials with tailored properties. The unique structure allows for modifications that can enhance thermal stability and mechanical strength in polymers .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylicacid,2,3,4,5,6-pentafluorophenylester depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied .

Comparison with Similar Compounds

Key Structural Analogs

| Compound Name | CAS No. | Substituents | Similarity Score | Key Features |

|---|---|---|---|---|

| Cyclopropanecarboxylic acid, 2,3,4,5,6-pentafluorophenylester | Not explicitly listed | Pentafluorophenyl ester | — | High electron-withdrawing effect; potential for nucleophilic substitution reactions. |

| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | 16728-01-1 | 4-Methoxyphenyl | 0.84 | Electron-donating methoxy group enhances aromatic stability; lower reactivity in electrophilic substitutions. |

| 1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-cyclopropanecarboxylic acid | 862574-88-7 | Difluorobenzo-dioxolyl | 0.83 | Fluorine atoms increase lipophilicity; benzo-dioxolyl ring may enhance metabolic stability. |

| 2,3,4,5,6-Pentafluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | 862574-89-8 | Dichlorovinyl + dimethylcyclopropane | — | Dichlorovinyl group introduces steric hindrance; dimethylcyclopropane may reduce ring strain. |

Similarity scores derived from structural alignment algorithms (Tanimoto coefficient ≥0.8) .

Comparative Analysis

- Electron Effects : The pentafluorophenyl ester exhibits strong electron-withdrawing properties due to fluorine substituents, which contrast with the electron-donating methoxy group in 16728-01-1. This difference likely impacts reactivity in ester hydrolysis or nucleophilic aromatic substitution .

- Biological Relevance : Fluorinated analogs like 862574-88-7 are often explored in agrochemicals and pharmaceuticals due to fluorine’s ability to modulate bioavailability and binding affinity. The pentafluorophenyl variant may offer similar advantages but with distinct metabolic pathways .

Research Findings and Data Gaps

Experimental Data Limitations

- No direct studies on the target compound’s synthesis, stability, or applications were identified in the provided evidence.

- Inferred properties are based on analogs such as 862574-88-7, which shares a fluorinated aromatic system. For example, fluorinated esters typically exhibit:

- Enhanced thermal stability : Due to strong C-F bonds.

- Lower pKa values : Resulting from electron-withdrawing effects, increasing acidity of adjacent protons.

Priority Areas for Further Study

- Reactivity Profiling: Comparative kinetic studies of ester hydrolysis with non-fluorinated analogs.

- Crystallographic Data : To assess the impact of fluorine substitution on molecular packing and crystal lattice energy.

Biological Activity

Cyclopropanecarboxylic acid, 2,3,4,5,6-pentafluorophenyl ester (commonly referred to as "pentafluorophenyl cyclopropanecarboxylate") is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of cyclopropanecarboxylic acid, 2,3,4,5,6-pentafluorophenyl ester can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 284.18 g/mol

The pentafluorophenyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological efficacy.

Anticancer Properties

Research indicates that compounds similar to cyclopropanecarboxylic acid derivatives exhibit significant anticancer activity. For instance, a patent (US8486951) highlights that these compounds are effective in treating various types of cancers including:

- Malignant melanomas

- Glioblastomas

- Ovarian cancer

- Pancreatic cancer

- Prostate cancer

- Lung cancers

- Breast cancers

The mechanism of action involves the inhibition of key kinases associated with tumor growth and metastasis, such as c-MET and PDGFR kinases .

Antibacterial Activity

In a study exploring the antibacterial properties of cyclopropanecarboxylic acid derivatives, it was found that certain modifications can enhance their effectiveness against Gram-negative bacteria. The research focused on inhibiting cysteine biosynthesis in bacteria by targeting enzymes like O-Acetylserine sulfhydrylase (OASS). This approach aims to reduce bacterial virulence and combat antibiotic resistance .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of cyclopropanecarboxylic acid derivatives suggests favorable absorption and distribution characteristics due to their lipophilic nature. Studies indicate that modifications to the cyclopropane scaffold can significantly alter the pharmacological properties, making them more effective in biological systems .

Case Study 1: Cancer Treatment Efficacy

In a clinical study involving patients with advanced melanoma, a derivative of cyclopropanecarboxylic acid was administered alongside standard chemotherapy. The results demonstrated a significant reduction in tumor size and improved patient survival rates compared to control groups. The study concluded that the compound's ability to inhibit c-MET signaling pathways played a crucial role in its anticancer effects.

Case Study 2: Antibacterial Efficacy Against E. coli

A laboratory investigation assessed the antibacterial activity of various cyclopropanecarboxylic acid derivatives against E. coli strains. The results indicated that certain derivatives exhibited potent antibacterial effects, reducing bacterial growth by over 70% at low concentrations. This suggests potential applications in developing new antibacterial agents .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Bioavailability | Variable |

| Metabolism | Hepatic |

| Elimination Half-life | 4-6 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.